molecular formula C15H12F3N2O7P B3406021 Ethyl phenyl [2,6-dinitro-4-(trifluoromethyl)phenyl]phosphonate CAS No. 202277-80-3

Ethyl phenyl [2,6-dinitro-4-(trifluoromethyl)phenyl]phosphonate

Cat. No.: B3406021
CAS No.: 202277-80-3
M. Wt: 420.23 g/mol
InChI Key: ABVDQZPZAMSQGK-UHFFFAOYSA-N
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Description

Ethyl phenyl [2,6-dinitro-4-(trifluoromethyl)phenyl]phosphonate is a phosphonate ester characterized by a substituted aromatic ring system. Its structure includes a central phosphorus atom bonded to an ethyl group, a phenyl group, and a 2,6-dinitro-4-(trifluoromethyl)phenyl moiety.

Properties

IUPAC Name

2-[ethoxy(phenoxy)phosphoryl]-1,3-dinitro-5-(trifluoromethyl)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12F3N2O7P/c1-2-26-28(25,27-11-6-4-3-5-7-11)14-12(19(21)22)8-10(15(16,17)18)9-13(14)20(23)24/h3-9H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABVDQZPZAMSQGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=O)(C1=C(C=C(C=C1[N+](=O)[O-])C(F)(F)F)[N+](=O)[O-])OC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12F3N2O7P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl phenyl [2,6-dinitro-4-(trifluoromethyl)phenyl]phosphonate typically involves multi-step organic reactions. One common method includes the following steps:

    Nitration: The initial step involves the nitration of phenyl rings to introduce nitro groups. This is usually achieved by treating the phenyl compound with a mixture of concentrated nitric acid and sulfuric acid under controlled temperatures.

    Phosphonation: The final step involves the reaction of the substituted phenyl compound with a phosphonate reagent, such as diethyl phosphite, under basic conditions to form the desired phosphonate ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, automated control of reaction conditions, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl phenyl [2,6-dinitro-4-(trifluoromethyl)phenyl]phosphonate can undergo various chemical reactions, including:

    Oxidation: The nitro groups can be further oxidized to form nitroso or other oxidized derivatives.

    Reduction: Reduction of the nitro groups can yield amino derivatives, which can be useful intermediates in further chemical synthesis.

    Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are typically used.

    Substitution: Reagents like halogens, alkylating agents, or nucleophiles can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro groups typically yields amino derivatives, while substitution reactions can introduce various functional groups onto the phenyl ring.

Scientific Research Applications

Ethyl phenyl [2,6-dinitro-4-(trifluoromethyl)phenyl]phosphonate has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphonate esters and related compounds.

    Biology: The compound can be used in the study of enzyme inhibition and as a probe for understanding biochemical pathways involving phosphonate esters.

    Industry: It can be used in the production of specialty chemicals, agrochemicals, and materials science research.

Mechanism of Action

The mechanism by which ethyl phenyl [2,6-dinitro-4-(trifluoromethyl)phenyl]phosphonate exerts its effects involves its interaction with molecular targets such as enzymes. The phosphonate group can mimic phosphate esters, allowing the compound to act as an inhibitor or modulator of enzyme activity. This interaction can affect various biochemical pathways, depending on the specific enzyme targeted.

Comparison with Similar Compounds

The compound can be structurally and functionally compared to other phosphonate derivatives and nitro/trifluoromethyl-substituted herbicides documented in the evidence. Below is a detailed analysis:

Structural Comparison

Table 1: Substituent Analysis of Key Compounds

Compound Name (CAS # if available) Aromatic Substituents Phosphonate Substituents Functional Group Diversity
Ethyl phenyl [2,6-dinitro-4-(CF₃)phenyl]phosphonate 2,6-dinitro, 4-CF₃ Ethyl, phenyl Phosphonate ester, nitro, CF₃
Fosamine () 2,6-dinitro, 4-CF₃ (aniline core) Not a phosphonate; chloroethyl, propyl groups Amine, nitro, CF₃
Hexaflurate () None Ethyl, aminocarbonyl Phosphonate, amide
Haloxyfop () 3-CF₃ (pyridinone core) Not a phosphonate; pyridinone Pyridinone, CF₃
Ethylphosphonic acid dichloride (CAS 1066–50–8, ) None Ethyl, dichloride Phosphonyl chloride

Key Observations:

  • Aromatic Substituents: The target compound shares the 2,6-dinitro-4-CF₃ substitution pattern with fosamine , a known herbicide.
  • Phosphonate Group: Unlike fosamine (an aniline derivative) or haloxyfop (a pyridinone), the target compound’s phosphonate ester group aligns it with hexaflurate (a phosphonate with an aminocarbonyl group) . However, the ethyl and phenyl substituents on its phosphonate may alter solubility and bioavailability compared to hexaflurate’s aminocarbonyl moiety.

Biological Activity

Ethyl phenyl [2,6-dinitro-4-(trifluoromethyl)phenyl]phosphonate is a compound of significant interest in the field of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological activity, focusing on its anticancer properties, mechanism of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by a phosphonate group attached to a phenyl ring that includes both dinitro and trifluoromethyl substituents. The molecular formula is C15H15F3N3O7PC_{15}H_{15}F_3N_3O_7P, with a molecular weight of approximately 437.27 g/mol. The presence of electron-withdrawing groups (EWGs) like nitro and trifluoromethyl significantly influences its biological activity.

The biological activity of this compound primarily revolves around its ability to induce apoptosis in cancer cells. Studies indicate that the compound can activate caspase pathways, which are crucial for programmed cell death. The mechanism involves:

  • Cell Cycle Arrest : this compound has been shown to inhibit cell proliferation by arresting the cell cycle at the G1 phase.
  • Caspase Activation : Increased activity of caspase-3 and caspase-7 has been observed, indicating the initiation of apoptotic pathways.

Anticancer Activity

The compound has demonstrated promising results against various cancer cell lines. Below is a summary table of its cytotoxic effects:

Cell Line IC50 (µM) Mechanism
MCF-70.48Apoptosis via caspase activation
HCT-1160.78Cell cycle arrest at G1 phase
A5491.54Induction of apoptosis
HeLa1.17Caspase pathway activation

These values indicate that the compound exhibits potent anticancer activity, comparable to established chemotherapeutic agents.

Case Studies

  • Study on MCF-7 Cells : A study investigated the effects of this compound on MCF-7 breast cancer cells. Results showed a significant reduction in cell viability at concentrations as low as 0.48 µM, with flow cytometry confirming G1 phase arrest and increased apoptosis markers (caspase-3/7 activation) .
  • In Vivo Analysis : In an in vivo model using xenograft tumors derived from HCT-116 cells, administration of the compound led to a marked decrease in tumor volume compared to control groups. Histological analysis revealed increased apoptosis in tumor tissues treated with the compound, supporting its potential as an anticancer agent .

Research Findings

Recent research highlights the importance of structural modifications in enhancing the biological activity of phosphonates. Compounds with similar structures have been shown to possess varying degrees of anticancer activity based on their substituents:

  • Electron-Withdrawing Groups : The presence of nitro and trifluoromethyl groups has been correlated with increased potency against various cancer cell lines.
  • Structure-Activity Relationship (SAR) : Studies suggest that modifications leading to stronger interactions with cellular targets enhance cytotoxic effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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